molecular formula C11H14BF3O4 B2365217 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096335-68-9

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2365217
CAS No.: 2096335-68-9
M. Wt: 278.03
InChI Key: LZEUPUDDDXMFQM-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O4. This compound is characterized by the presence of both isobutoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Biochemical Analysis

Biochemical Properties

For instance, they can form reversible covalent bonds with proteins that have hydroxyl groups, such as serine or threonine residues . This allows boronic acids to act as inhibitors or activators of certain enzymes

Cellular Effects

The cellular effects of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in the synthesis of specialized organic molecules .

Properties

IUPAC Name

[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUPUDDDXMFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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